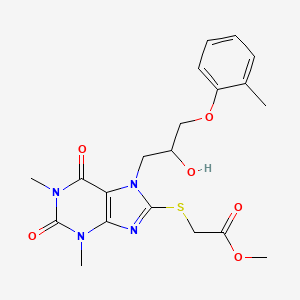

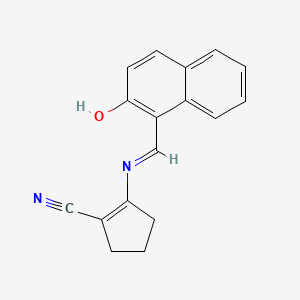

![molecular formula C11H15NO4S B3018147 5-{[(叔丁氧羰基)(甲基)氨基]噻吩-2-羧酸} CAS No. 131052-68-1](/img/structure/B3018147.png)

5-{[(叔丁氧羰基)(甲基)氨基]噻吩-2-羧酸}

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid is a chemical entity that has been explored in the context of medicinal chemistry. It is related to a class of compounds that have been synthesized and evaluated for their potential therapeutic applications. For instance, a series of 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives were created to assess their anti-tubercular activity . Although the exact compound is not directly studied in the provided papers, the related structures and their biological activities suggest its relevance in drug discovery.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For example, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an intermediate in the synthesis of biologically active compounds, was synthesized through acylation, nucleophilic substitution, and reduction from commercially available starting materials . This indicates that the synthesis of 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid would likely involve similar synthetic strategies, including protection of amino groups, functional group transformations, and careful control of reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their biological activity. In the case of the anti-tubercular compounds, molecular docking simulations were performed to predict the binding mode of the synthesized compounds into the mtFabH active site . This suggests that the molecular structure of 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid would also be important in determining its potential as a drug candidate, with particular attention to the positioning of functional groups that could interact with biological targets.

Chemical Reactions Analysis

The chemical reactivity of thiophene derivatives is influenced by the presence of substituents on the thiophene ring. The compounds studied for anti-tubercular activity were designed to interact with Mycobacterium tuberculosis, and their reactivity with the bacterial target was a key aspect of their evaluation . Similarly, the reactivity of 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid would be an important factor in its potential use as a pharmaceutical agent, with the need to balance reactivity with selectivity and toxicity considerations.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid, they do provide insights into related compounds. For instance, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate was optimized for yield, suggesting that similar optimization would be necessary for the compound . Additionally, the formation of supramolecular liquid-crystalline complexes from related thiophene carboxylic acids indicates that the compound could have interesting supramolecular properties, potentially useful in materials science or as a drug delivery mechanism .

科学研究应用

质谱研究

质谱技术,包括电子轰击 (EI) 和化学电离 (CI),已被用于研究与 5-{(叔丁氧羰基)氨基}噻吩-2-羧酸相似的噻吩衍生物的碎片模式。这些化合物的分子离子显示出稳定的碎片途径,主要涉及从酯基团中消除烷氧基自由基,这对于了解此类化合物的结构和电子性质至关重要 (Klyba 等,2019)。

固相合成应用

噻吩衍生物已被用作肽羧酸固相合成的连接基。这些连接基的高酸不稳定性,例如基于富电子噻吩部分的 THAL(噻吩酸不稳定),促进了敏感肽的合成,为肽合成和修饰提供了一种多功能工具 (Isidro-Llobet 等,2008)。

新型化合物的合成

噻吩羧酸衍生物已被探索用于合成各种新型化合物。例如,氨基取代的杂环与羰基化合物和亚硝酸的反应导致二氧代吡咯和噻吩异喹啉的形成,证明了噻吩部分在杂环化学中的多功能性 (Zinchenko 等,2009)。

亲核加成反应

噻吩衍生物参与了亲核加成反应,例如叔丁基异氰化物、二烷基乙炔二羧酸酯和芳香羧酸之间的反应。这些反应产生复杂的化合物,突出了噻吩衍生物在合成各种有机分子中的反应性和效用 (Alizadeh 等,2006)。

N,S-杂四苯的构建

噻吩衍生物已被用于构建 N,S-杂四苯,这是有机电子和光子学中的重要结构。合成涉及缩合反应和 Fischer 吲哚化,证明了噻吩部分在构建复杂杂芳香族系统中的作用 (Demina 等,2019)。

安全和危害

作用机制

Mode of Action

It is known that the compound contains a thiophene ring, which is a common structural motif in many biologically active compounds .

Pharmacokinetics

The compound’s bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

属性

IUPAC Name |

5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12(4)8-6-5-7(17-8)9(13)14/h5-6H,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWRWJGBMRLBDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=C(S1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(Tert-butoxy)carbonyl](methyl)amino}thiophene-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime](/img/structure/B3018065.png)

![Methyl [2-(4-tert-butylphenoxy)ethyl]carbamate](/img/structure/B3018068.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B3018070.png)

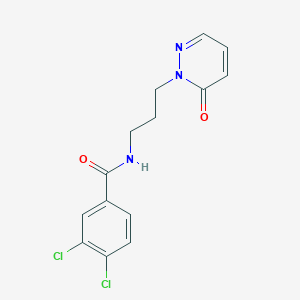

![3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B3018077.png)

![9-([1,1'-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene](/img/structure/B3018080.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B3018085.png)

![2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide](/img/structure/B3018086.png)